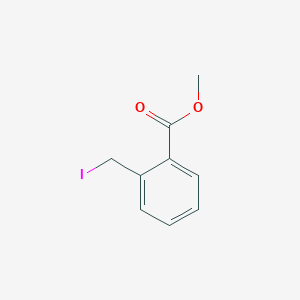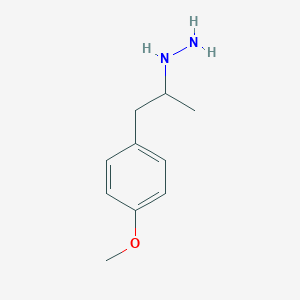
1-(4-Methoxyphenyl)propan-2-ylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)propan-2-ylhydrazine is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is also known as MPHPH and has been studied extensively in recent years for its ability to modulate various physiological and biochemical processes. In
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)propan-2-ylhydrazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its cognitive-enhancing effects. MPHPH has also been shown to modulate the activity of various enzymes and proteins involved in inflammation and cancer growth.
生化学的および生理学的効果
1-(4-Methoxyphenyl)propan-2-ylhydrazine has been shown to have various biochemical and physiological effects in animal models. It can enhance cognitive function and memory, reduce inflammation, and inhibit cancer growth. Additionally, MPHPH has been shown to increase the levels of various neurotransmitters in the brain, including dopamine and norepinephrine.
実験室実験の利点と制限
One advantage of using 1-(4-Methoxyphenyl)propan-2-ylhydrazine in lab experiments is its high purity and yield. Additionally, its ability to modulate various physiological and biochemical processes makes it a versatile compound for studying different medical conditions. However, one limitation of using MPHPH in lab experiments is its potential toxicity, which requires careful handling and monitoring.
将来の方向性
There are several future directions for research on 1-(4-Methoxyphenyl)propan-2-ylhydrazine. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MPHPH and its effects on various neurotransmitter systems in the brain. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which could lead to the development of new drugs for treating various medical conditions.
合成法
The synthesis method for 1-(4-Methoxyphenyl)propan-2-ylhydrazine involves the reaction of 4-methoxyphenylacetone with hydrazine hydrate in the presence of a reducing agent. This method has been optimized and can produce high yields of MPHPH with a purity of over 95%.
科学的研究の応用
1-(4-Methoxyphenyl)propan-2-ylhydrazine has been studied for its potential therapeutic applications in various medical conditions, including neurological disorders, cancer, and inflammation. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, MPHPH has been shown to enhance cognitive function and memory in animal models.
特性
CAS番号 |
1743-42-6 |
|---|---|
製品名 |
1-(4-Methoxyphenyl)propan-2-ylhydrazine |
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)propan-2-ylhydrazine |
InChI |
InChI=1S/C10H16N2O/c1-8(12-11)7-9-3-5-10(13-2)6-4-9/h3-6,8,12H,7,11H2,1-2H3 |
InChIキー |
VIGQYLPJWCMABB-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OC)NN |
正規SMILES |
CC(CC1=CC=C(C=C1)OC)NN |
同義語 |
1-(p-Methoxy-α-methylphenethyl)hydrazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



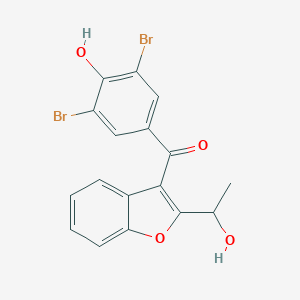
![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)
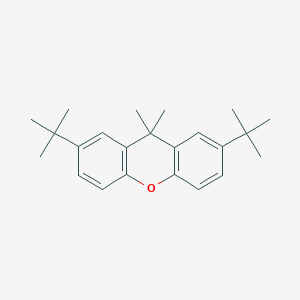
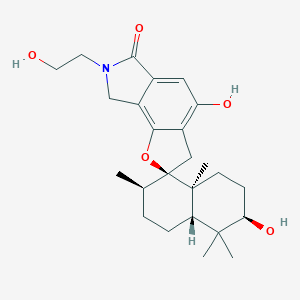
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
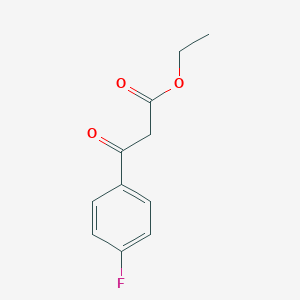
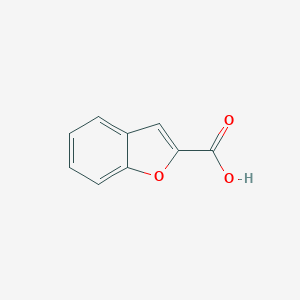
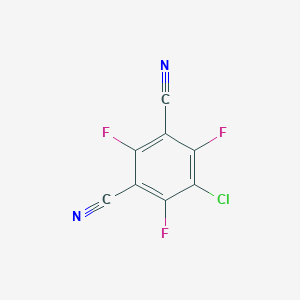
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
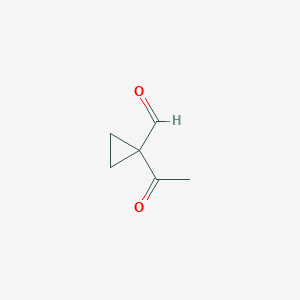
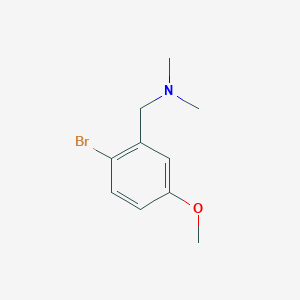
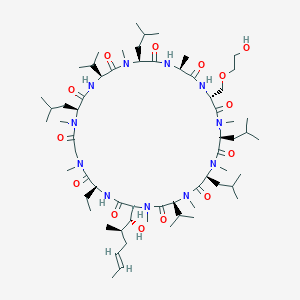
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)
